molecular formula C15H8F6N2 B2686089 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine CAS No. 284665-41-4

2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine

Cat. No.: B2686089
CAS No.: 284665-41-4
M. Wt: 330.233
InChI Key: LAFWDMIMXYGLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a high-value chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The compound features an imidazo[1,2-a]pyridine core, a privileged structure found in several marketed drugs and known for its significant biological activities, which include analgesic, anticancer, antiosteoporosis, and anxiolytic properties . The incorporation of the 3,5-bis(trifluoromethyl)phenyl moiety at the 2-position significantly enhances the molecule's potential. The trifluoromethyl groups are known to profoundly improve key pharmaceutical properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets, due to their high electronegativity and lipophilicity . This specific substitution pattern is a recognized pharmacophore in the development of potent therapeutic agents. Scientific literature indicates that analogous compounds containing the 3,5-bis(trifluoromethyl)phenyl group have been investigated as potent inhibitors of protein kinases like PDGFRβ, which is a target in oncology for cancers such as gastrointestinal stromal tumors (GIST) and gliomas . Furthermore, this structural motif is a key feature in advanced candidates such as neurokinin receptor (NK-1) modulators, which have applications as antiemetic agents for the prevention of chemotherapy-induced nausea and vomiting . Researchers can utilize this compound as a versatile building block for further derivatization. The imidazo[1,2-a]pyridine scaffold is amenable to various synthetic modifications, notably direct C-H functionalization at the C3 position, allowing for the rapid generation of diverse libraries for structure-activity relationship (SAR) studies . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3,5-bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8F6N2/c16-14(17,18)10-5-9(6-11(7-10)15(19,20)21)12-8-23-4-2-1-3-13(23)22-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAFWDMIMXYGLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminopyridine under acidic conditions to form the imidazo[1,2-a]pyridine core. This reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction conditions such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in further applications .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that derivatives of 2-[3,5-bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine exhibit potent antimicrobial properties. For instance, compounds containing this moiety have been shown to inhibit the growth of drug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values as low as 1 µg/mL .

Case Study: Synthesis and Evaluation
A study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results demonstrated that modifications on the phenyl ring could enhance antibacterial potency. Notably, compounds with hydrophobic substituents showed increased activity against various bacterial strains .

CompoundMIC (µg/mL)Bacterial Strain
Compound 11S. aureus
Compound 20.5S. epidermidis
Compound 32Enterococcus spp.

NK-1 Receptor Affinity
Another significant application of this compound is its high affinity for the neurokinin-1 (NK-1) receptor, making it a candidate for treating conditions related to pain and anxiety disorders. Research indicates that this receptor plays a crucial role in pain transmission and emotional responses .

Agrochemical Applications

The trifluoromethyl group is known for enhancing the herbicidal activity of agrochemicals. Compounds derived from this compound have been investigated for their potential as herbicides and fungicides. Their unique chemical structure allows them to effectively target specific pests while minimizing environmental impact.

Case Study: Herbicidal Activity
A series of experiments evaluated the efficacy of trifluoromethyl-substituted compounds against various agricultural pests. Results indicated that these compounds exhibited significant herbicidal activity, outperforming traditional herbicides in certain applications .

Materials Science

In materials science, this compound has been explored for use in developing advanced materials due to its thermal stability and unique electronic properties. Its incorporation into polymer matrices has shown promise in enhancing mechanical properties.

Case Study: Polymer Composites
Research has focused on incorporating this compound into polymer composites to improve their thermal resistance and mechanical strength. The addition of trifluoromethyl groups has been linked to enhanced performance under high-temperature conditions .

Mechanism of Action

The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Features

The 3,5-bis(trifluoromethyl)phenyl substituent distinguishes this compound from other imidazo[1,2-a]pyridines. Key structural comparisons include:

Compound Substituents (C3/C5) Electronic Effects Key Properties
Target Compound C2: 3,5-bis(CF₃)Ph Strong EWGs (inductive effect) Low LUMO, redshifted emission
3-Nitro-6-(3-CF₃Ph) Derivative C3: NO₂; C6: 3-CF₃Ph Mixed EWG/EDG effects Anti-inflammatory potential
3,5-Diaryl Derivatives C3/C5: Varied aryl groups Tunable HOMO/LUMO decoupling Emission range: 400–600 nm
Sulfonyl/Halogenated Derivatives C3: SO₂R; C6/C7: halogens Enhanced EWG/steric effects Pesticidal applications
  • Electronic Modulation: The 3,5-bis(trifluoromethyl) group lowers the LUMO energy via inductive effects, enabling redshifted fluorescence compared to electron-donating groups (e.g., -OMe) . In contrast, sulfonyl (-SO₂R) or nitro (-NO₂) substituents (e.g., in pesticidal derivatives) introduce stronger EWGs, further reducing LUMO levels .
  • HOMO-LUMO Decoupling : Unlike diaryl derivatives where C3 substituents primarily modulate HOMO and C5 groups affect LUMO, the target compound’s C2 substitution allows orthogonal tuning of electronic properties .

Photophysical Behavior

The compound’s emission wavelength correlates with substituent electron-withdrawing strength:

  • Emission Wavelength : Derivatives with 3,5-bis(trifluoromethyl)phenyl groups exhibit longer emission wavelengths (e.g., ~450–500 nm) compared to those with electron-donating groups (e.g., -OMe: ~400 nm) .
  • Quantum Yield: Fluorinated derivatives generally show moderate-to-high quantum yields due to reduced non-radiative decay, though exact values depend on additional functionalization (e.g., carboxylates vs. carboxamides) .

Biological Activity

2-[3,5-Bis(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine is a heterocyclic compound characterized by its unique imidazo[1,2-a]pyridine core and the presence of trifluoromethyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • CAS Number : 284665-41-4
  • Molecular Formula : C15H8F6N2
  • Molecular Weight : 330.23 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with 2-aminopyridine under acidic conditions. This reaction is often catalyzed by p-toluenesulfonic acid in solvents such as ethanol and requires heating to ensure complete conversion of reactants .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, research indicates that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory effects on various cancer cell lines. In particular, compounds related to this compound have shown promising results against hepatocellular carcinoma (HCC) cells by regulating pathways associated with tumor growth and apoptosis .

Case Study :
A study demonstrated that treatment with a related compound inhibited liver cancer cell growth in a concentration-dependent manner. The mechanism involved the modulation of HNF 4α and STAT3 pathways, leading to enhanced apoptosis .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. In vitro assays reported an IC50 value comparable to standard anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : It can bind to various receptors or proteins, altering their activity and influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of trifluoromethyl groups enhances the electronic properties and lipophilicity of the molecule, which can improve its interaction with biological targets .

CompoundActivity TypeIC50 ValueReference
This compoundCOX-2 InhibitionComparable to celecoxib
Related Naphthofuran CompoundAnticancerVaries (1-10.8 µM)

Future Directions

Further research is necessary to explore the full therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Mechanistic Studies : Elucidating detailed mechanisms through which this compound exerts its biological effects.
  • Analog Development : Synthesizing new analogs to enhance potency and selectivity against specific targets.

Q & A

Q. Advanced

  • COX-2 inhibition : Derivatives with 4-(methylsulfonyl)phenyl at C2 and morpholine at C3 show IC50_{50} = 0.07 µM (selectivity index = 217.1) .
  • Anticancer agents : Pyridinyl-thiazolyl hybrids exhibit sub-micromolar activity against HeLa and MDA-MB-231 cells via kinase inhibition .
  • Antimicrobials : Trifluoromethyl groups enhance membrane permeability, with MIC values <1 µg/mL against Gram-positive pathogens .

What computational methods are used to predict the bioactivity and stability of these compounds?

Q. Advanced

  • Molecular docking : Assess binding to COX-2 (PDB: 5KIR) or kinase domains. Trifluoromethyl groups often improve hydrophobic interactions .
  • ADMET prediction : LogP values >3.5 for trifluoromethyl derivatives suggest high blood-brain barrier penetration but potential hepatotoxicity .
  • DFT-based stability studies : Calculate bond dissociation energies (BDE) for labile groups (e.g., esters) under physiological pH .

How can researchers address stability issues during storage or biological assays?

Q. Advanced

  • Lyophilization : Stabilizes hygroscopic trifluoromethyl derivatives at −20°C, maintaining >95% purity over 12 months .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine-containing analogs to prevent degradation in aqueous media .
  • pH optimization : Buffered solutions (pH 6.5–7.4) prevent hydrolysis of ester or amide functionalities .

What are the key considerations for designing structure-activity relationship (SAR) studies?

Q. Advanced

  • Substituent libraries : Include electron-rich (e.g., methoxy) and electron-poor (e.g., nitro) groups at C3/C5 to map electronic effects .
  • Steric parameters : Compare ortho/meta/para-substituted aryl groups to quantify steric hindrance using Taft parameters .
  • Biological vs. photophysical endpoints : Prioritize substituents that balance both (e.g., 4-cyanophenyl enhances fluorescence and COX-2 binding) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.